molecular formula C14H10N6O B4632895 7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4632895
M. Wt: 278.27 g/mol
InChI Key: NJZSUXZLEXNYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core. Its structure includes a phenyl group at position 2 and an amino group at position 7, which are critical for its physicochemical and pharmacological properties. The methyl-substituted analog has a molecular weight of 216.20 g/mol and is utilized in pharmaceutical screening .

Properties

IUPAC Name

11-amino-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c15-19-7-6-11-10(13(19)21)8-16-14-17-12(18-20(11)14)9-4-2-1-3-5-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZSUXZLEXNYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2, Pb(OAc)4, PIFA, I2/KI.

    Reduction: NaBH4.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Phenyl vs. Methyl Substitution : The target compound’s 2-phenyl group may enhance π-π stacking in receptor binding compared to 2-methyl analogs (e.g., CAS 924834-86-6) .
  • Amino Group Impact: The 7-amino group in the target compound and its analogs improves solubility and hydrogen-bond donor capacity, critical for drug-receptor interactions .
  • Electrochemical Behavior: Methoxyphenyl and chloromethyl substituents (e.g., S1-TP in ) alter redox potentials, suggesting the target’s phenyl group may stabilize electron transfer pathways .

Pharmacological and Functional Insights

  • Electrochemical Profiles: Methoxyphenyl-substituted triazolopyrimidinones () exhibit distinct voltammetric responses, suggesting the target’s electrochemical behavior could be tailored for sensor applications .
  • Docking Performance : [ZINC13124456] () demonstrated a Chemgauss4 score of -10.07, highlighting the scaffold’s relevance in drug discovery. The target’s pyrido ring may further optimize binding affinity .

Biological Activity

7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Oxidative Cyclization : Utilizing oxidizers such as sodium hypochlorite or manganese dioxide.
  • Substitution Reactions : Involving nucleophilic substitutions at nitrogen positions.

These synthetic routes are crucial for obtaining the compound in sufficient yields for biological evaluation.

The compound primarily acts as a CDK2 inhibitor , which is significant in cancer treatment. It binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine exhibit potent anticancer properties. For example:

  • In vitro Studies : Compounds have shown antiproliferative effects against various human cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
CompoundCell LineIC50 (µM)
7-amino-2-phenyl...HCT-1160.5
7-amino-2-phenyl...MCF-70.8
7-amino-2-phenyl...HeLa0.6

These results indicate significant potential for further development as anticancer agents.

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise as inhibitors of inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on CDK2 Inhibition : A detailed investigation revealed that modifications at specific positions of the triazolo-pyrimidine scaffold could enhance potency and selectivity against CDK2 compared to other kinases.
  • Structure-Activity Relationship (SAR) : Research focused on understanding how structural variations affect biological activity. For instance, substituents at the phenyl ring were found to significantly impact inhibitory potency.
  • Combination Therapies : Recent studies suggest that combining 7-amino derivatives with other chemotherapeutic agents could lead to synergistic effects in cancer treatment.

Q & A

Q. What are the critical steps for synthesizing 7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including condensation of substituted pyridines with triazole derivatives under acidic or basic conditions. Key steps include:
  • Cyclization of intermediates using catalysts like potassium carbonate in dimethylformamide (DMF) .
  • Temperature control (e.g., reflux at 80–120°C) to minimize side reactions and enhance yield .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Optimization requires monitoring pH, solvent polarity, and reaction time through TLC or HPLC .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) to screen for therapeutic potential .
  • Cytotoxicity Testing : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Dose-Response Curves : Use IC50_{50} values to quantify potency and guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction intermediates and transition states be computationally modeled for this compound’s synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles to identify rate-determining steps and optimize reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance during cyclization .
  • Software Tools : Gaussian 16 or ORCA for quantum calculations; VMD for visualization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions) to identify outliers .
  • Proteomic Profiling : Use LC-MS/MS to verify target engagement and rule off-target effects .
  • Solubility Correction : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .

Q. How can substituent effects on bioactivity be systematically investigated?

  • Methodological Answer :
  • SAR Libraries : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at the phenyl or pyrimidine positions .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters with activity .
  • Free-Wilson Analysis : Deconstruct contributions of individual substituents to overall potency .

Q. What advanced techniques validate the compound’s mechanism of action in cancer pathways?

  • Methodological Answer :
  • RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling pathways (e.g., PI3K/AKT, MAPK) .
  • CRISPR Knockout : Validate target specificity by deleting suspected protein targets (e.g., EGFR, CDK2) .
  • Microscale Thermophoresis (MST) : Measure binding affinity to purified target proteins .

Methodological Challenges and Solutions

Q. How can solubility and stability issues during formulation be addressed?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Lyophilization : Stabilize the compound for long-term storage in PBS or saline .
  • Accelerated Stability Testing : Conduct HPLC-based degradation studies under varied pH/temperature .

Q. What computational tools predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I/II metabolism with Schrödinger’s Metabolism Module .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-amino-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.